molecular formula C10H21N3O6 B13389901 (2S)-2-aminobutanedioic acid,(2S)-2,6-diaminohexanoic acid

(2S)-2-aminobutanedioic acid,(2S)-2,6-diaminohexanoic acid

Cat. No.: B13389901
M. Wt: 279.29 g/mol
InChI Key: CPYVQXAASIFAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-aminobutanedioic acid;2,6-diaminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYVQXAASIFAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biotransformation via Enzymatic Hydrolysis

Recent patents and research have demonstrated that enzymatic hydrolysis is a highly selective and environmentally benign method for producing (2S)-2-aminobutanedioic acid, especially from racemic or protected precursors.

  • Patented Method (WO2010019469A2) :
    The process involves hydrolyzing racemic N-benzoyl-2-aminobutyric acid using acylase enzymes. The enzyme can be used in soluble or immobilized form, adsorbed onto ion exchange resins, in aqueous media, at pH 6.5–9.5, and temperatures between 60°C and 85°C. The reaction duration ranges from 1 to 24 hours, with substrate concentrations of 100–500 g/L.
    Key Data Table:

    Parameter Conditions Remarks
    Enzyme Type Acylase (L-specific) Selective for (S)-enantiomer
    pH Range 6.5 – 9.5 Maintains enzyme activity
    Temperature 60°C – 85°C Optimal for hydrolysis
    Reaction Time 1 – 24 hours Varies with substrate concentration
    Substrate Concentration 100 – 500 g/L High substrate loading
  • Process Steps :

    • Hydrolyzing racemic N-benzoyl-2-aminobutyric acid with acylase.
    • Separation of (S)-2-aminobutyric acid via crystallization or solvent extraction.
    • Acidification (e.g., with hydrochloric acid) to recover free amino acid.

Chemical Synthesis via Biotransformation of L-Threonine

Another route involves bioconversion of L-threonine into (2S)-2-aminobutanedioic acid:

  • Method (CN103045667A) :
    Using biotransformation with microbial strains or enzymatic systems, L-threonine is converted into (2S)-2-aminobutyric acid. The process involves esterification with thionyl chloride to produce methyl esters, followed by ammonolysis to yield the amino acid hydrochloride with high enantiomeric purity (>99%).

  • Key Steps & Data :

    • Esterification:

Chemical Reactions Analysis

Types of Reactions: Both (2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their metabolic functions and their role in protein synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of these compounds include hydrogen peroxide for oxidation reactions, sodium borohydride for reduction reactions, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of these compounds include various amino acids and peptides, which are crucial for protein synthesis and other biochemical processes.

Scientific Research Applications

Chemistry: In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They are also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biology, (2S)-2-aminobutanedioic acid and (2S)-2,6-diaminohexanoic acid are studied for their roles in amino acid metabolism and protein synthesis. They are also used in the development of new biochemical assays and diagnostic tools.

Medicine: In medicine, these compounds are investigated for their potential therapeutic applications. For instance, (2S)-2,6-diaminohexanoic acid is studied for its role in the treatment of certain metabolic disorders and its potential use as a dietary supplement.

Industry: In industry, these compounds are used in the production of various pharmaceuticals, nutritional supplements, and other biochemical products. They are also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific enzymes and receptors in the body. For instance, (2S)-2-aminobutanedioic acid acts as a substrate for certain enzymes involved in amino acid metabolism, while (2S)-2,6-diaminohexanoic acid interacts with receptors involved in protein synthesis. These interactions are crucial for their biological functions and therapeutic applications.

Comparison with Similar Compounds

(2S)-2-Aminobutanedioic Acid (L-Aspartic Acid)

  • IUPAC Name: (2S)-2-Aminobutanedioic acid
  • Molecular Formula: C₄H₇NO₄
  • Molecular Weight : 133.10 g/mol
  • CAS Registry Number : 56-84-8
  • Structure: A dicarboxylic amino acid with an α-amino group and two carboxyl groups.
  • Role : Critical in the urea cycle, protein biosynthesis, and as a neurotransmitter precursor.

(2S)-2,6-Diaminohexanoic Acid (L-Lysine)

  • IUPAC Name: (2S)-2,6-Diaminohexanoic acid
  • Molecular Formula : C₆H₁₄N₂O₂
  • Molecular Weight : 146.19 g/mol
  • CAS Registry Number : 56-87-1
  • Structure: A diamino amino acid with a side-chain ε-amino group.
  • Role: Essential for proteinogenesis, post-translational modifications (e.g., methylation), and nutrient absorption.

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(2S)-2-Aminopentanedioic acid (L-Glutamic Acid) C₅H₉NO₄ 147.13 56-86-0 Contains an additional methylene group compared to aspartic acid .
(2S)-2,5-Diaminopentanoic Acid (L-Ornithine) C₅H₁₂N₂O₂ 132.16 70-26-8 Shorter carbon chain (5C) compared to lysine; involved in urea cycle .
(2S)-2-Amino-3-phenylpropanoic Acid (L-Phenylalanine) C₉H₁₁NO₂ 165.19 63-91-2 Aromatic side chain; no additional amino groups .

Salts and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
L-Lysine-L-Aspartate C₁₀H₂₁N₃O₆ 279.29 - Salt complex of lysine and aspartic acid; used in dietary supplements .
L-Lysine L-Malate C₁₀H₂₀N₂O₇ 280.28 71555-10-7 Combines lysine with malic acid; improves mineral absorption .
Glatiramer Acetate C₂₅H₄₅N₅O₁₃ 623.65 147245-92-9 Copolymer of lysine, glutamic acid, alanine, and tyrosine; treats multiple sclerosis .

Physicochemical Properties

Solubility and Stability

  • (2S)-2-Aminobutanedioic Acid: Highly soluble in water (5.5 g/100 mL at 25°C) due to dual carboxyl groups; stable under physiological pH .
  • (2S)-2,6-Diaminohexanoic Acid: Solubility in water ~1.5 g/100 mL; ε-amino group increases basicity (pKa ~10.5) .

pKa Values

  • L-Aspartic Acid : pKa₁ (α-COOH) = 1.88; pKa₂ (side-chain COOH) = 3.65; pKa₃ (α-NH₃⁺) = 9.60 .
  • L-Lysine : pKa₁ (α-COOH) = 2.18; pKa₂ (α-NH₃⁺) = 8.95; pKa₃ (ε-NH₃⁺) = 10.53 .

Food and Nutrition

  • L-Lysine-L-Aspartate : Enhances flavor and bioavailability in fortified foods .
  • Glatiramer Acetate: FDA-approved immunomodulatory drug derived from lysine and glutamic acid polymers .

Biological Activity

The compounds (2S)-2-aminobutanedioic acid (commonly known as L-aspartic acid) and (2S)-2,6-diaminohexanoic acid are significant in various biological processes. This article explores their biological activities, mechanisms of action, and relevant case studies.

  • (2S)-2-aminobutanedioic acid (L-aspartic acid) :
    • Molecular Formula: C₄H₇NO₄
    • Role: Non-essential amino acid involved in amino acid metabolism and neurotransmitter synthesis.
  • (2S)-2,6-diaminohexanoic acid :
    • Molecular Formula: C₆H₁₄N₂O₂
    • Role: Involved in protein synthesis and hormone production.
  • Modulation of Glutathione Homeostasis :
    • Research indicates that (2S)-2-aminobutanedioic acid enhances intracellular levels of glutathione (GSH), a critical antioxidant. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis .
  • Cell Viability and Protection Against Oxidative Stress :
    • In cardiomyocyte models, treatment with (2S)-2-aminobutanedioic acid significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The compound's ability to elevate GSH levels contributes to its cardioprotective effects .
  • Precipitation Reactions with Metal Ions :
    • Studies have shown that (2S)-2-aminobutanedioic acid can form complexes with metal ions such as Zn(II). This interaction is significant for understanding the compound's role in biochemical pathways involving metal ion homeostasis .

Case Study 1: Cardiomyocyte Protection

In a study involving H9c2 cardiomyocytes, treatment with (2S)-2-aminobutanedioic acid resulted in:

  • Increased GSH levels.
  • Enhanced cell survival rates when exposed to oxidative stress.
  • Activation of metabolic pathways that support GSH synthesis, highlighting its potential therapeutic applications in cardiac health .

Case Study 2: Metal Ion Interaction

A laboratory investigation focused on the precipitation limits of Zn(II) ions using (2S)-2-aminobutanedioic acid as a ligand revealed:

  • The formation of stable complexes at specific pH levels.
  • The potential use of this compound in bioremediation and metal ion recovery processes .

Data Tables

Compound NameMolecular FormulaRole in Biological Systems
(2S)-2-Aminobutanedioic AcidC₄H₇NO₄Neurotransmitter synthesis, antioxidant
(2S)-2,6-Diaminohexanoic AcidC₆H₁₄N₂O₂Protein synthesis, hormone production
Biological ActivityMechanismObservations
Glutathione ModulationAMPK activationIncreased GSH levels under oxidative stress
Cell ViabilityAntioxidant activityEnhanced survival in H9c2 cells
Metal Ion PrecipitationComplex formationStable complexes with Zn(II)

Q & A

Q. What validation parameters are critical for UV spectrophotometric quantification of (S)-2,6-diaminohexanoic acid derivatives?

  • Methodological Answer : Validation follows pharmacopeial guidelines (e.g., State Pharmacopoeia of Ukraine) and includes:
ParameterEvaluation CriteriaReference
SpecificityNo interference from excipients or degradation products
LinearityR² ≥ 0.999 over 80–120% of target concentration
AccuracyRecovery 98–102% via spiked samples
RobustnessTolerates ±5% variation in pH, temperature, and solvent
  • Data Contradiction Analysis : Non-linearity may arise from matrix effects; cross-validation with HPLC is recommended .

Q. How do osmotic stress conditions affect (2S)-2,6-diaminohexanoic acid biosynthesis in plant models?

  • Methodological Answer :
  • Metabolomic Profiling : Under PEG-induced osmotic stress in sweet sorghum, (2S)-2,6-diaminohexanoic acid accumulates preferentially in stems (3.2-fold increase) compared to leaves, linked to stress-responsive amino acid transporters .
  • LC-MS/MS Quantification : Identifies co-accumulation with arginine and β-alanine, suggesting shared biosynthetic regulation .
TissueAccumulation Pattern (Fold Change)Reference
Stems2,6-Diaminohexanoic acid ↑, L-arginine ↑
LeavesAspartic acid ↑, tyrosine ↑

Q. How can researchers resolve discrepancies in quantification data between spectrophotometry and alternative methods?

  • Methodological Answer :
  • Internal Standards : Use deuterated lysine or norleucine to correct for matrix effects .
  • Cross-Platform Validation : Compare spectrophotometric data (λ = 238 nm) with HPLC-MS results, adjusting for molar absorptivity variations .

Q. What experimental designs assess the stability of (2S)-2-aminobutanedioic acid in salt formulations?

  • Methodological Answer :
  • Forced Degradation Studies : Expose L-lysine L-aspartate to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via TLC or HPLC .
  • pH Stability : Assess ionization states (pKa1 = 2.2, pKa2 = 9.1 for lysine) under physiological pH ranges (3.0–7.4) .

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